molecular formula C10H18O2 B13429941 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol

2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol

Cat. No.: B13429941
M. Wt: 170.25 g/mol
InChI Key: ZJALAEQNHJQSTN-RGURZIINSA-N
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Description

2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol typically involves the reaction of 4-methyl-3-cyclohexen-1-ol with propylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent nucleophilic attack by the alcohol group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as metal oxides can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-cyclohexen-1-ol: A precursor in the synthesis of 2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol.

    Propanediol: A simpler diol that shares the propanediol moiety.

    Cyclohexene: The parent hydrocarbon of the cyclohexene ring in the compound.

Uniqueness

This compound is unique due to its specific combination of a cyclohexene ring and a propanediol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]propane-1,2-diol

InChI

InChI=1S/C10H18O2/c1-8-3-5-9(6-4-8)10(2,12)7-11/h3,9,11-12H,4-7H2,1-2H3/t9-,10?/m0/s1

InChI Key

ZJALAEQNHJQSTN-RGURZIINSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(CO)O

Canonical SMILES

CC1=CCC(CC1)C(C)(CO)O

Origin of Product

United States

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